Difference between native Fibrinopeptide B and (Glu1)-Fibrinopeptide B
Difference between native Fibrinopeptide B and (Glu1)-Fibrinopeptide B
This guide provides a rigorous technical analysis of the structural, physicochemical, and functional distinctions between Native Fibrinopeptide B and its synthetic analog, (Glu1)-Fibrinopeptide B.
Core Focus: Structural Divergence, Mass Spectrometry Applications, and Physiological Context.
Executive Summary
In the fields of proteomics and coagulation biochemistry, Fibrinopeptide B (FPB) exists in two distinct forms that are frequently conflated: the Native physiological form and the (Glu1) synthetic analog.[1]
-
Native Fibrinopeptide B is the physiological cleavage product of Fibrinogen, characterized by an N-terminal Pyroglutamate (pGlu) residue. It is the biologically active form involved in neutrophil chemotaxis.
-
(Glu1)-Fibrinopeptide B is a synthetic derivative where the N-terminus remains as Glutamic Acid (Glu) . It is the industry-standard Lock Mass calibrant for ESI-Q-TOF mass spectrometry due to its superior ionization efficiency and defined mass stability.
The critical difference lies in a single dehydration event (cyclization) that shifts the mass by 18.01 Da and fundamentally alters the peptide's charge state and hydrophobicity.
Molecular Architecture & Physicochemical Properties
The primary distinction is the N-terminal capping. Native FPB undergoes spontaneous or enzymatic cyclization of the N-terminal Glutamic acid to form a lactam ring (Pyroglutamate), blocking the N-terminus. (Glu1)-FPB retains the free primary amine.
Comparative Specification Table
| Feature | (Glu1)-Fibrinopeptide B (Synthetic Standard) | Native Fibrinopeptide B (Physiological) |
| Sequence | E GVNDNEEGFFSAR | pGlu -GVNDNEEGFFSAR |
| N-Terminus | L-Glutamic Acid (Free Amine) | Pyroglutamic Acid (Cyclic Lactam) |
| Formula | C₆₆H₉₅N₁₉O₂₆ | C₆₆H₉₃N₁₉O₂₅ |
| Monoisotopic Mass | 1569.6514 Da | 1551.6408 Da |
| Mass Difference | Reference | -18.0106 Da (Loss of H₂O) |
| Charge State (pH 2) | Higher (+2 dominant) due to free NH₂ | Lower (Blocked N-term removes +1 charge) |
| Hydrophobicity | Lower (More Polar) | Higher (Lactam ring increases retention) |
| Primary Application | Mass Spectrometry Calibration (Lock Mass) | Coagulation Research / Chemotaxis Assays |
Structural Transformation Pathway
The conversion from Glu1 to Native form is a dehydration reaction. In solution, (Glu1)-FPB can spontaneously cyclize to Native FPB, particularly under acidic conditions or elevated temperatures, which is a critical stability concern for MS standards.
Mass Spectrometry Applications: The "Gold Standard" Calibrant
(Glu1)-Fibrinopeptide B is universally preferred over the Native form for mass spectrometry calibration (specifically as a "Lock Mass" in Q-TOF systems) for three mechanistic reasons:
-
Ionization Efficiency : The Native form (pGlu) lacks a basic N-terminal amino group. In positive electrospray ionization (ESI+), the free amine on (Glu1)-FPB acts as a proton acceptor, significantly enhancing the signal intensity of the
ion. -
Fragmentation Predictability : (Glu1)-FPB yields a predictable y-ion series. The Native form's blocked N-terminus complicates b-ion formation and alters fragmentation kinetics.
-
Mass Distinctness : Using the synthetic (Glu1) form ensures the calibrant mass (1570.68 Da) does not overlap with endogenous physiological FPB (1552.6 Da) if analyzing plasma samples, preventing data interference.
Standard Calibration Ions (ESI+)
When tuning or calibrating instruments (e.g., Waters Synapt/Xevo, Bruker maXis), the following theoretical masses for (Glu1)-FPB are used:
-
Doubly Charged (
): 785.8426 m/z (Primary Lock Mass) -
Singly Charged (
): 1570.6774 m/z
Biological Context: Coagulation & Inflammation[2]
While (Glu1)-FPB is a tool for the analyst, Native FPB is the molecule of physiological consequence.
Thrombin Cleavage Mechanism
Fibrinogen consists of three pairs of polypeptide chains (
-
Fibrin I Formation : Thrombin cleaves Fibrinopeptide A (FPA) from the
chain. -
Fibrin II Formation : Thrombin cleaves Native Fibrinopeptide B from the
chain.
The cleavage site is Arg-Gly. The released peptide (Native FPB) possesses the pGlu modification, which protects it from exopeptidase degradation in the bloodstream, extending its half-life to perform signaling functions.
Physiological Function
Native FPB is a potent chemoattractant . It recruits neutrophils and fibroblasts to the site of tissue injury. The pGlu residue is essential for this receptor binding; the (Glu1) analog shows significantly reduced biological activity in chemotaxis assays.
Experimental Protocols
Protocol: Preparation of (Glu1)-FPB for MS Calibration
Objective : Prepare a stable Lock Mass solution that minimizes spontaneous cyclization to the Native form.
Reagents :
-
(Glu1)-Fibrinopeptide B Lyophilized Standard (Waters P/N 700004729 or equivalent).
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Workflow :
-
Reconstitution : Dissolve 0.1 mg of (Glu1)-FPB in 1 mL of solvent to create a Stock Solution (100 pmol/µL) .
-
Dilution : Dilute the stock 1:100 to yield a Working Solution (1 pmol/µL) .
-
Note: For Nano-ESI, further dilution to 50-100 fmol/µL may be required.
-
-
Storage : Aliquot immediately and store at -20°C.
-
Shelf Life: 1 week at 4°C; 6 months at -20°C. If the +2 ion at 785.84 diminishes and a peak at 776.83 (
) appears, the standard has degraded (cyclized) and must be discarded.
-
Protocol: Distinguishing Native vs. Glu1 in Plasma
Objective : Identify if a sample contains physiological FPB or contamination from the synthetic standard.
-
LC Separation : Use a C18 Reverse Phase column.
-
Native FPB (pGlu) is more hydrophobic and will elute later than (Glu1)-FPB.
-
-
Mass Filtering :
-
Monitor m/z 785.84 for (Glu1)-FPB.
-
Monitor m/z 776.83 for Native FPB.
-
-
Validation : A retention time shift combined with a -18 Da mass shift confirms the presence of the Native physiological peptide.
References
-
Waters Corporation. [Glu1]-Fibrinopeptide B Standard Specifications and Certificate of Analysis. Waters.com. Link
- Blombäck, B., et al.Structure of Human Fibrinopeptides. Nature, 1966.
-
AnaSpec. Peptide Technical Note: Pyroglutamyl Peptides.[4] AnaSpec.com. Link
-
Creative Proteomics. MS Grade Glu-1-Fibrinopeptide B Standard. Creative-Proteomics.com. Link
-
National Center for Biotechnology Information (NCBI). Fibrinogen Beta Chain - UniProtKB P02675. NIH.gov. Link
Sources
- 1. Determination of [Glu1]-fibrinopeptide B purity by gas chromatography – isotope dilution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Fibrinopeptide B, human - 1 mg [anaspec.com]
- 3. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 4. [Glu1]-Fibrinopeptide B - 1 mg [anaspec.com]
